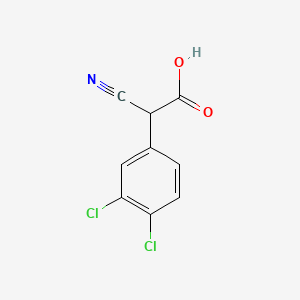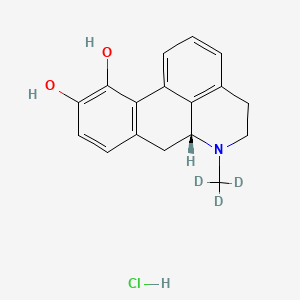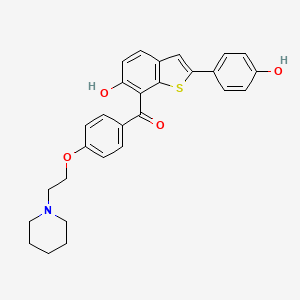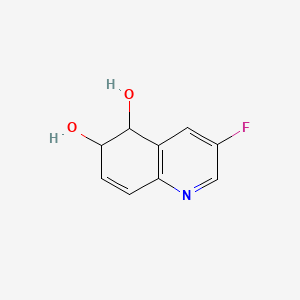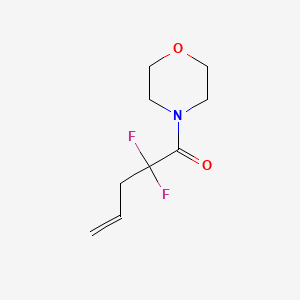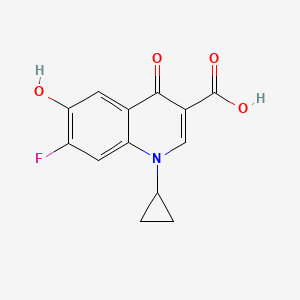
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as fluoroquinolonic acid . It’s a chemical compound that can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The synthesis of this compound involves the preparation from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It has been found that a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7- (4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized .科学的研究の応用
Antibacterial Activity
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid and its derivatives have been extensively studied for their antibacterial properties. Research has shown that certain derivatives demonstrate potent in vitro antibacterial activity, particularly against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa, showing higher potency compared with ciprofloxacin (Ye, 1995). Another study found that the introduction of a methyl group at the 5-position of the quinoline nucleus enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, a major pathogen in respiratory tract infections (Miyamoto et al., 1995).
Photochemical Degradation
The compound undergoes photochemical degradation, forming major decomposition products in acidic solution. One such product, formed after both artificial and daylight exposure, is 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid (Torniainen et al., 1997).
Electrochemical Studies
Electrochemical studies have been conducted on this compound and its synthetic precursors. These studies have suggested a plausible electrochemical mechanism for the reduction of these compounds, based on cyclic voltammetry, coulometry, and spectral studies (Srinivasu et al., 1999).
Corrosion Inhibition
Research has also explored the inhibiting effect and mechanism of this compound on the corrosion of mild steel in hydrochloric acid. The studies used electrochemical methods, quantum chemical methods, and SEM analysis, showing that the compound suppressed both cathodic and anodic processes of mild steel corrosion (Pang et al., 2008).
Antibacterial Potency of Derivatives
Derivatives of this compound have been synthesized and evaluated for their antibacterial activities, with several derivatives showing excellent in vitro and in vivo activity, warranting further development (Hagen et al., 1991).
Synthesis and Reactions
The synthesis and reactions of these compounds have been studied, providing insight into the chemical properties and potential applications in the development of new antibacterial agents (Miyamoto et al., 1987).
特性
IUPAC Name |
1-cyclopropyl-7-fluoro-6-hydroxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c14-9-4-10-7(3-11(9)16)12(17)8(13(18)19)5-15(10)6-1-2-6/h3-6,16H,1-2H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDACWXMKPGAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




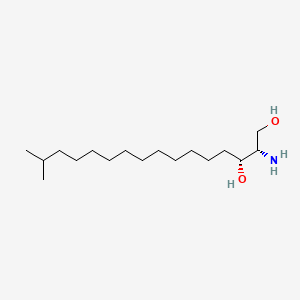
![2H-[1,2]Oxazolo[5,4-F]indole](/img/structure/B587850.png)
